molecular formula C12H20N2O2 B3046519 tert-Butyl (2R,5S)-5-cyano-2-methylpiperidine-1-carboxylate CAS No. 1253200-94-0

tert-Butyl (2R,5S)-5-cyano-2-methylpiperidine-1-carboxylate

Cat. No.: B3046519
CAS No.: 1253200-94-0
M. Wt: 224.30
InChI Key: DNGIVRGRDVYEPQ-NXEZZACHSA-N
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Description

tert-Butyl (2R,5S)-5-cyano-2-methylpiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a cyano group, and a methyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2R,5S)-5-cyano-2-methylpiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing compounds.

    Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using reagents like sodium cyanide or potassium cyanide.

    Addition of the Methyl Group: The methyl group can be added via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the tert-Butyl Group: The tert-butyl group can be introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors have been employed to achieve sustainable and scalable synthesis of such compounds .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or alcohols.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

Biology:

    Biological Studies: It is used in studies involving enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Medicine:

Industry:

    Material Science: It finds applications in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl (2R,5S)-5-cyano-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the piperidine ring play crucial roles in binding to these targets, modulating their activity and leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target molecule.

Comparison with Similar Compounds

  • tert-Butyl (2R,5S)-5-cyano-2-ethylpiperidine-1-carboxylate
  • tert-Butyl (2R,5S)-5-cyano-2-propylpiperidine-1-carboxylate
  • tert-Butyl (2R,5S)-5-cyano-2-isopropylpiperidine-1-carboxylate

Comparison:

Properties

IUPAC Name

tert-butyl (2R,5S)-5-cyano-2-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-9-5-6-10(7-13)8-14(9)11(15)16-12(2,3)4/h9-10H,5-6,8H2,1-4H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGIVRGRDVYEPQ-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OC(C)(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801132416
Record name 1-Piperidinecarboxylic acid, 5-cyano-2-methyl-, 1,1-dimethylethyl ester, (2R,5S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801132416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253200-94-0
Record name 1-Piperidinecarboxylic acid, 5-cyano-2-methyl-, 1,1-dimethylethyl ester, (2R,5S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1253200-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 5-cyano-2-methyl-, 1,1-dimethylethyl ester, (2R,5S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801132416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl (2R,5S)-5-cyano-2-methylpiperidine-1-carboxylate
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tert-Butyl (2R,5S)-5-cyano-2-methylpiperidine-1-carboxylate
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tert-Butyl (2R,5S)-5-cyano-2-methylpiperidine-1-carboxylate
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tert-Butyl (2R,5S)-5-cyano-2-methylpiperidine-1-carboxylate
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tert-Butyl (2R,5S)-5-cyano-2-methylpiperidine-1-carboxylate
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tert-Butyl (2R,5S)-5-cyano-2-methylpiperidine-1-carboxylate

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